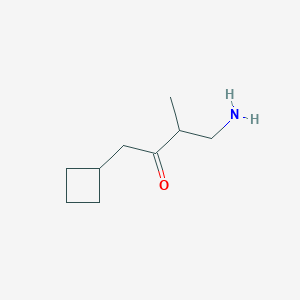

4-Amino-1-cyclobutyl-3-methylbutan-2-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-amino-1-cyclobutyl-3-methylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7(6-10)9(11)5-8-3-2-4-8/h7-8H,2-6,10H2,1H3 |

InChI Key |

SXJWGQFFOIHEJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(=O)CC1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutyl-3-methylbutan-2-one typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4-Amino-1-cyclobutyl-3-methylbutan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1-cyclobutyl-3-methylbutan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclobutyl-3-methylbutan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations:

Functional Group Influence: The target compound’s ketone group distinguishes it from 1-(Aminomethyl)cyclobutanamine (solely an amine) and 1-Amino-1-cyclohexanecarboxylic acid (carboxylic acid). The enone system in 4-Benzylamino-pent-3-en-2-one introduces conjugation, altering reactivity compared to the saturated ketone in the target compound.

Cyclic Substituent Effects: The cyclobutyl group in the target compound introduces greater ring strain than the cyclohexyl group in 1-Amino-1-cyclohexanecarboxylic acid. This strain may enhance reactivity in ring-opening or functionalization reactions. The benzyl group in 4-Benzylamino-pent-3-en-2-one provides aromatic stabilization, likely increasing thermal stability compared to the aliphatic cyclobutyl group.

Basicity and pKa: While the target compound’s pKa is unreported, the pKa values of 1-Amino-1-cyclohexanecarboxylic acid (pKa1=2.65, pKa2=10.03 ) suggest that amino groups in cyclic environments exhibit moderate basicity. This implies the target compound’s amino group may have similar behavior, influencing solubility and interaction with biological targets.

Safety and Handling: Amines like 1-(Aminomethyl)cyclobutanamine require precautions for inhalation, skin contact, and ingestion . The target compound likely shares these hazards, necessitating adequate ventilation and personal protective equipment.

Research Implications:

- Reactivity : The cyclobutyl group’s strain may make the target compound more reactive in nucleophilic additions or cycloadditions compared to benzyl- or cyclohexyl-substituted analogs.

- Computational Predictions : Density-functional thermochemistry methods (e.g., hybrid functionals ) could predict thermochemical properties (e.g., bond dissociation energies) to guide synthetic applications.

Biological Activity

4-Amino-1-cyclobutyl-3-methylbutan-2-one is an organic compound notable for its unique structural characteristics, including a cyclobutyl ring, an amino group, and a ketone functional group. This compound has garnered attention in pharmacology due to its potential therapeutic applications and biological activities.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 155.24 g/mol

- IUPAC Name : 4-Amino-1-cyclobutyl-3-methylbutan-2-one

The structural features of this compound contribute to its reactivity and biological properties, making it a candidate for various medicinal chemistry applications.

Research indicates that 4-Amino-1-cyclobutyl-3-methylbutan-2-one interacts with specific biological targets, potentially including various receptors and enzymes involved in metabolic processes. Studies have focused on its binding affinity to these targets, which is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activities

The biological activities of 4-Amino-1-cyclobutyl-3-methylbutan-2-one include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it relevant in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Cytotoxicity : Its effects on cell viability and proliferation have been studied, indicating possible applications in cancer therapy.

Case Studies

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial activity of 4-Amino-1-cyclobutyl-3-methylbutan-2-one against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

-

Anti-inflammatory Assessment :

- In vitro tests demonstrated that the compound reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential as an anti-inflammatory agent.

-

Cytotoxicity Studies :

- Cytotoxicity assays on cancer cell lines revealed that the compound induced apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis of 4-Amino-1-cyclobutyl-3-methylbutan-2-one with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1-cyclobutyl-2-methylbutan-1-one | Hydroxylated derivative | Different reactivity due to hydroxyl group |

| 4-Amino-1-cyclobutyl-2-methylbutan-1-amine | Amino derivative | Varying biological activities compared to ketone |

| 4-Amino-1-cyclobutyl-2-methylbutan-1-ketone | Ketone derivative | Distinct chemical properties due to ketone function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.